![molecular formula C14H16FN3O B2525661 N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide CAS No. 1181524-77-5](/img/structure/B2525661.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been identified as a potential therapeutic agent for cancer treatment due to its ability to enhance the immune response against tumors.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide works by blocking the adenosine A2A receptor, which is expressed on the surface of immune cells. Adenosine is a molecule that is released by tumor cells and other cells in the tumor microenvironment, and it can inhibit the function of T cells and other immune cells. By blocking the A2A receptor, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide prevents adenosine from inhibiting T cell function, thereby enhancing the anti-tumor immune response.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to increase the number and function of tumor-infiltrating T cells in preclinical models of cancer. It has also been shown to decrease the number of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, which are known to inhibit the function of T cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to increase the production of pro-inflammatory cytokines, such as interferon-gamma, which further enhances the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to be well-tolerated in preclinical models of cancer, with no significant toxicity observed. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for the development of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide as a cancer therapeutic. One direction is to explore the use of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide in combination with other immunotherapeutic agents, such as anti-PD-1 antibodies, to further enhance the anti-tumor immune response. Another direction is to investigate the use of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide in combination with chemotherapy or radiation therapy, which may enhance the efficacy of these treatments. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing and schedule of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide for cancer treatment.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide involves the reaction of N-cyanoethyl cyclopropane carboxylate with 2-fluoroaniline in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide. The overall yield of the synthesis is around 20%, and the purity of the final product is over 99%.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T cell function. N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has also been shown to synergize with other immunotherapeutic agents, such as anti-PD-1 antibodies, to further enhance the immune response against tumors.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-14(9-16,10-6-7-10)18-13(19)8-17-12-5-3-2-4-11(12)15/h2-5,10,17H,6-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAZOTFCRPEXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.